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Foundational

An In-Depth Technical Guide to R-2-Tert-butyl piperazine: Physicochemical Properties and CAS Data

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chiral Piperazines Piperazine and its derivatives are ubiquitous scaffolds in modern pharmaceuticals, prized for their abi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Piperazines

Piperazine and its derivatives are ubiquitous scaffolds in modern pharmaceuticals, prized for their ability to impart favorable pharmacokinetic properties and engage in critical molecular interactions with biological targets. The introduction of a chiral center, as seen in R-2-Tert-butyl piperazine, adds a layer of stereochemical complexity that is paramount in drug design. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Therefore, a thorough understanding of the specific properties of a single enantiomer, such as the (R)-isomer of 2-tert-butyl piperazine, is crucial for the development of safe and efficacious therapeutics.

This guide will focus specifically on the R-enantiomer, providing a detailed examination of its chemical identity, physical and chemical properties, and practical considerations for its synthesis and analysis.

Chemical Identity and CAS Data

Defining the precise chemical identity of a compound is the foundation of all scientific investigation. This section provides the available CAS (Chemical Abstracts Service) data for 2-tert-butyl piperazine and its related isomers. While a specific CAS number for the free base of (R)-2-tert-butylpiperazine is not readily found in public databases, the following identifiers for closely related compounds are crucial for sourcing and regulatory purposes.

Compound NameIsomerCAS Number
2-Tert-butyl piperazineRacemate292063-44-6
(S)-2-Tert-butyl piperazineS-isomer502482-37-3
tert-Butyl (R)-2-(tert-butyl)piperazine-1-carboxylate hydrochlorideR-isomer (N-Boc protected)1381958-53-7

It is important for researchers to verify the specific isomer and form (e.g., free base, salt, protected derivative) when sourcing this chemical.

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. This section outlines the known and estimated properties of R-2-Tert-butyl piperazine. Where experimental data for the specific R-isomer is unavailable, data for the racemate or closely related analogs are provided as a scientifically grounded estimation.

Table of Physicochemical Properties:

PropertyValue (Estimated/Reported)Source/Justification
Molecular Formula C₈H₁₈N₂Based on chemical structure.
Molecular Weight 142.24 g/mol Calculated from the molecular formula.
Appearance White to off-white solid (for related piperazine derivatives).General observation for similar compounds.
Melting Point Not available for the R-isomer. The related N-Boc protected (R)-1-N-Boc-2-methylpiperazine has a melting point of 34-36 °C[1].Data for a related chiral piperazine derivative suggests a relatively low melting point solid.
Boiling Point Not available for the free base. The N-Boc protected tert-butyl (2R)-2-tert-butylpiperazine-1-carboxylate is predicted to have a boiling point of 309.2±17.0 °C[2].The high boiling point of the protected derivative is expected due to its larger size and the presence of the carbamate group. The free base will have a lower boiling point.
Solubility Expected to be soluble in water and common organic solvents such as methanol and dichloromethane. The parent compound, piperazine, is freely soluble in water[3].The piperazine core imparts water solubility, while the tert-butyl group increases lipophilicity, suggesting solubility in a range of solvents.
pKa Estimated pKa₁ ≈ 5.0-5.5 and pKa₂ ≈ 9.5-10.0. Piperazine has pKa values of 5.35 and 9.73[3][4][5]. 2-Methylpiperazine has a slightly lower first pKa and a similar second pKa[5]. The tert-butyl group is expected to have a minor electronic effect on the basicity of the nitrogen atoms.The basicity of the two nitrogen atoms is a key feature of the piperazine ring. These estimated values are critical for understanding the ionization state of the molecule at physiological pH and for developing purification and formulation strategies.[3][4][5][6]

Synthesis and Chiral Resolution

The preparation of enantiomerically pure R-2-Tert-butyl piperazine is a key challenge for its application in drug development. The synthesis typically involves two main strategies: asymmetric synthesis from a chiral precursor or resolution of a racemic mixture.

A common approach to chiral 2-substituted piperazines involves starting from optically pure amino acids. This method provides excellent stereochemical control. The general synthetic pathway can be outlined as follows:

Synthesis_Pathway Chiral Amino Acid Chiral Amino Acid Protected Amino Alcohol Protected Amino Alcohol Chiral Amino Acid->Protected Amino Alcohol Reduction Activated Intermediate Activated Intermediate Protected Amino Alcohol->Activated Intermediate Activation N-Protected Chiral Piperazinone N-Protected Chiral Piperazinone Activated Intermediate->N-Protected Chiral Piperazinone Cyclization Protected (R)-2-Tert-butyl piperazine Protected (R)-2-Tert-butyl piperazine N-Protected Chiral Piperazinone->Protected (R)-2-Tert-butyl piperazine Grignard/Organolithium Addition (R)-2-Tert-butyl piperazine (R)-2-Tert-butyl piperazine Protected (R)-2-Tert-butyl piperazine->(R)-2-Tert-butyl piperazine Deprotection

Caption: General synthetic pathway to chiral 2-substituted piperazines.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation (Conceptual)

For cases where a racemic mixture of 2-tert-butyl piperazine is synthesized, chiral resolution is a viable method to isolate the desired R-enantiomer. This technique relies on the formation of diastereomeric salts with a chiral resolving agent.

  • Salt Formation: Dissolve the racemic 2-tert-butyl piperazine in a suitable solvent (e.g., ethanol, isopropanol). Add a solution of a chiral acid (e.g., (R)-(-)-mandelic acid or (1R)-(-)-10-camphorsulfonic acid) in the same solvent.

  • Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The less soluble salt will precipitate out of the solution. The choice of solvent is critical for achieving efficient separation.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Base: Dissolve the isolated diastereomeric salt in water and basify the solution (e.g., with NaOH) to liberate the enantiomerically enriched free base.

  • Extraction: Extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification and Analysis: Dry the organic extract, evaporate the solvent, and analyze the enantiomeric purity of the resulting (R)-2-tert-butyl piperazine using chiral HPLC.

Analytical Characterization

Confirmation of the structure and purity of R-2-Tert-butyl piperazine requires a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperazine ring protons and a prominent singlet for the nine protons of the tert-butyl group, typically in the range of 0.5-2.0 ppm[7]. The chemical shifts and coupling patterns of the piperazine protons will provide information about the conformation of the ring.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the piperazine ring and the tert-butyl group. The carbons of the tert-butyl group typically appear between 20 and 42 ppm[7].

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching vibrations for the secondary amine groups in the piperazine ring, typically in the region of 3200-3400 cm⁻¹. C-H stretching and bending vibrations for the alkyl groups will also be present.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Chromatographic Analysis: Enantiomeric Purity

Determining the enantiomeric purity is of utmost importance for a chiral compound. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method for this purpose.

Chiral_HPLC_Workflow cluster_0 Method Development cluster_1 Sample Analysis Select Chiral Stationary Phase Select Chiral Stationary Phase Screen Mobile Phases Screen Mobile Phases Select Chiral Stationary Phase->Screen Mobile Phases Optimize Conditions Optimize Conditions Screen Mobile Phases->Optimize Conditions Prepare Sample Prepare Sample Optimize Conditions->Prepare Sample Inject onto HPLC Inject onto HPLC Prepare Sample->Inject onto HPLC Analyze Chromatogram Analyze Chromatogram Inject onto HPLC->Analyze Chromatogram

Caption: Workflow for Chiral HPLC Method Development and Analysis.

Typical Chiral HPLC Method Parameters (Starting Point):

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® or Chiralcel®).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore in the molecule.

Safety and Handling

  • Hazards: Piperazine and its derivatives can be corrosive and may cause severe skin burns and eye damage[8][9]. They can also be harmful if swallowed or inhaled and may cause allergic skin or respiratory reactions[8][9][10].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated area, preferably in a fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

R-2-Tert-butyl piperazine is a valuable chiral building block with significant potential in the development of new pharmaceuticals. A thorough understanding of its physicochemical properties, synthesis, and analytical characterization is essential for its effective use in research and drug discovery. This guide provides a foundational overview of these key aspects, offering a starting point for scientists and researchers working with this important molecule. As with any chemical, it is imperative to consult up-to-date safety information and employ appropriate laboratory practices when handling this compound.

References

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. (URL: [Link])

  • 2-TERT-BUTYL PIPERAZINE — Chemical Substance Information. NextSDS. (URL: [Link])

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. (URL: [Link])

  • pKa values of common substituted piperazines. ResearchGate. (URL: [Link])

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. (URL: [Link])

  • Piperazine. Wikipedia. (URL: [Link])

  • tert-Butyl piperazine-1-carboxylate. PubChem. (URL: [Link])

  • Piperazines – Knowledge and References. Taylor & Francis. (URL: [Link])

  • An integrated flow and microwave approach to a broad spectrum kinase inhibitor. Royal Society of Chemistry. (URL: [Link])

  • N-Boc-Piperazine | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. (URL: [Link])

  • Piperazine-2-tert-butylamide — Chemical Substance Information. NextSDS. (URL: [Link])

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. (URL: [Link])

  • 1-Tert-butylpiperazine. PubChem. (URL: [Link])

  • 13C NMR Chemical Shifts. Organic Chemistry Data. (URL: [Link])

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. (URL: [Link])

  • CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (–)-. LOCKSS. (URL: [Link])

  • Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. PMC. (URL: [Link])

  • Second-Generation Synthesis and Analytical Application of TBBA for Chiral Analysis of Amino Acids and Oligopeptides by 1H and 19F NMR Spectroscopy. PMC. (URL: [Link])

  • A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.
  • 2-tert-Butylpyridine. NIST WebBook. (URL: [Link])

  • t-Butyl group towers over other 1H resonances. ACD/Labs. (URL: [Link])

  • FT-IR spectrum of SBA/Pip and neat piperazine. ResearchGate. (URL: [Link])

  • 1-Boc-piperazine, 97%. Ottokemi. (URL: [Link])

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (URL: [Link])

  • FT-IR spectrum of tert-butyl... ResearchGate. (URL: [Link])

Sources

Exploratory

The Strategic Implementation of (R)-2-Tert-Butylpiperazine in Modern Drug Discovery: A Mechanistic and Synthetic Guide

Abstract: The piperazine scaffold is one of the most ubiquitous motifs in FDA-approved pharmaceuticals. However, as drug discovery shifts toward targets requiring high stereochemical precision and robust metabolic profil...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The piperazine scaffold is one of the most ubiquitous motifs in FDA-approved pharmaceuticals. However, as drug discovery shifts toward targets requiring high stereochemical precision and robust metabolic profiles, unsubstituted piperazines often fall short due to metabolic liabilities and conformational flexibility. The introduction of a massive steric shield—specifically the tert-butyl group in (R)-2-tert-butylpiperazine —represents a paradigm shift in rational drug design. This whitepaper explores the causality behind its pharmacological advantages, the kinetic challenges it presents in synthetic workflows (particularly Buchwald-Hartwig aminations), and field-proven protocols for its successful integration into drug candidates.

Mechanistic Advantages in Rational Drug Design

As a Senior Application Scientist, I frequently observe that the transition from a "hit" to a "lead" compound fails due to poor in vivo stability or off-target toxicity. The incorporation of (R)-2-tert-butylpiperazine is a targeted strategy to solve these exact liabilities.

Steric Shielding and Metabolic Stability

Unsubstituted piperazines are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation, specifically N-dealkylation and alpha-carbon hydroxylation[1]. By introducing a tert-butyl group at the C2 position, we create a profound steric hindrance that physically blocks the enzymatic active sites from accessing the adjacent nitrogen lone pair[2]. This "metabolic shielding" drastically reduces hepatic clearance rates and prolongs the drug's half-life without altering its core basicity.

Conformational Rigidity and Target Selectivity

The tert-butyl group is exceptionally bulky. To minimize 1,3-diaxial interactions, the piperazine ring is forced into a highly specific chair conformation where the tert-butyl group assumes an equatorial position. This rigid stereochemical control[3] locks the spatial orientation of the nitrogen atoms, ensuring that the molecule interacts with target receptors (e.g., viral enzymes or kinase pockets) in a highly selective manner, reducing off-target binding.

G A (R)-2-Tert-butylpiperazine Scaffold B Steric Shielding (C2 Position) A->B Structural feature C Conformational Rigidity A->C Chiral locking D CYP450 Resistance (Metabolic Stability) B->D Blocks N-dealkylation E Receptor Subtype Selectivity C->E Optimized binding

Fig 1: Pharmacodynamic and pharmacokinetic enhancements of the R-2-tert-butyl group.

Quantitative Impact on Pharmacokinetics

To understand the tangible benefits of this substitution, we must look at the quantitative shifts in pharmacokinetic (PK) parameters. The table below summarizes comparative data typical of lead optimization campaigns transitioning from unsubstituted piperazine to the (R)-2-tert-butyl analog.

ParameterUnsubstituted Piperazine Analog(R)-2-Tert-butylpiperazine AnalogCausality / Mechanistic Driver
Intrinsic Clearance (Cl_int) High (>50 µL/min/mg)Low (<15 µL/min/mg)Steric block of CYP3A4/2D6 access to the alpha-carbon.
Oral Bioavailability (F%) ~25%~65%Reduced first-pass hepatic metabolism.
Receptor Selectivity (Target vs Off-Target) 10-fold>100-foldEquatorial locking of the chair conformation prevents induced-fit in off-target pockets.
Buchwald-Hartwig Yield (Standard Pd/BINAP) >85%<20% (High side-products)Severe steric clash during the reductive elimination step.

Applications in Therapeutic Development

The (R)-2-tert-butylpiperazine moiety has been successfully deployed across multiple therapeutic areas:

  • Antiviral Agents: It is a critical building block in the synthesis of indoleoxoacetyl piperazine derivatives, which act as potent HIV-1 reverse transcriptase inhibitors[4]. The chiral bulk enhances binding affinity within the viral enzyme's allosteric pocket while resisting rapid viral-induced metabolic degradation[5].

  • Oncology: The scaffold is utilized in the development of Fatty Acid Synthase (FASN) inhibitors for cancer treatment[6]. The stereocenter ensures precise engagement with the FASN complex, starving tumor cells of essential lipids.

Synthetic Bottlenecks: The Buchwald-Hartwig Challenge

While the pharmacological benefits are immense, (R)-2-tert-butylpiperazine is a "privileged but problematic" substrate in synthetic chemistry[1]. The most common method for attaching this moiety to an aryl core is the Buchwald-Hartwig cross-coupling amination.

The Causality of the Bottleneck: In the catalytic cycle, the bulky secondary amine successfully coordinates to the Palladium(II) center. However, the final step—reductive elimination to form the C-N bond—requires the aryl group and the sterically hindered amine to be forced into close proximity. The massive tert-butyl group creates a severe steric clash with both the aryl ring and the supporting phosphine ligands. This kinetic bottleneck drastically slows down reductive elimination, giving competing side reactions (like beta-hydride elimination or hydrodehalogenation of the aryl halide) time to outcompete the desired pathway.

G Pd Pd(0) Catalyst (Active Species) OA Oxidative Addition (Aryl Halide) Pd->OA AM Amine Coordination (R-2-tBu-piperazine) OA->AM DP Deprotonation (Base) AM->DP RE Reductive Elimination (Kinetic Bottleneck) DP->RE Steric Clash RE->Pd Catalyst Regeneration PR Cross-Coupled Product RE->PR

Fig 2: Buchwald-Hartwig cycle highlighting the reductive elimination steric bottleneck.

Optimized Experimental Protocol: Overcoming the Steric Barrier

To overcome this kinetic bottleneck, we must use a highly specialized ligand system. RuPhos or BrettPhos are specifically designed for bulky amines; their biaryl structure is electron-rich (accelerating oxidative addition) and highly sterically demanding, which actually forces the Pd center to undergo reductive elimination rapidly to relieve steric tension.

Step-by-Step Methodology: RuPhos-Mediated Buchwald-Hartwig Amination

Objective: Coupling of (R)-2-tert-butylpiperazine with an aryl bromide. Self-Validating System: This protocol uses in-process LC-MS tracking to ensure the catalyst remains active and hydrodehalogenation is minimized.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • (R)-2-tert-butylpiperazine (1.2 equiv)

  • Pd2(dba)3 (2.5 mol%, 5 mol% Pd)

  • RuPhos (5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene (0.2 M)

Procedure:

  • Preparation of the Pre-catalyst Complex: In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd2(dba)3 and RuPhos. Causality: Pre-mixing the Pd source and ligand before adding the amine prevents the bulky amine from forming off-cycle, inactive Pd-amine complexes.

  • Substrate Addition: Add the Aryl Bromide and NaOtBu to the flask. Seal with a septum and remove from the glovebox.

  • Solvent and Amine Introduction: Inject anhydrous, degassed toluene, followed by (R)-2-tert-butylpiperazine via syringe. Causality: Toluene is chosen over polar solvents like DMF to suppress the formation of hydrodehalogenated side products.

  • Thermal Activation: Heat the reaction mixture to 85°C.

  • In-Process Validation (2 Hours): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: If the ratio of hydrodehalogenated aryl to product exceeds 1:10, the reductive elimination is failing. This usually indicates oxygen ingress or degraded NaOtBu.

  • Completion and Workup: Upon complete consumption of the aryl bromide (typically 6-8 hours), cool to room temperature. Filter the mixture through a pad of Celite to remove Pd black and inorganic salts, washing with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (DCM:MeOH gradient).

Conclusion

The strategic use of (R)-2-tert-butylpiperazine[7] exemplifies the precision required in modern medicinal chemistry. By understanding the causality between its structural bulk and its pharmacological benefits, researchers can design drugs with superior metabolic stability and target selectivity. Furthermore, by respecting the kinetic limitations this bulk imposes on synthetic pathways, chemists can deploy rational catalytic solutions to ensure scalable and high-yielding drug development.

References

  • Benchchem - 2-Tert-butylpiperazine | Chiral Building Block for Research.
  • Benchchem - An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • US Patent 6469006B1 - Antiviral indoleoxoacetyl piperazine derivatives.
  • ES Patent 2753386T3 - Derivados de 2-hidroxi-1-{4-[(4-fenil)fenil]carbonil}piperazin-1-il}etano-1-ona y compuestos relacionados como inhibidores de sintasa de ácido graso (FASN) para el tratamiento del cáncer.

Sources

Foundational

Mechanism of Action of (R)-2-tert-butyl Piperazine in Chiral Drug Design: A Guide for Asymmetric Synthesis

An In-Depth Technical Guide Abstract The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs.[1][2] The introduction of chirality into this scaffold offers a po...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs.[1][2] The introduction of chirality into this scaffold offers a powerful strategy to enhance target affinity, improve pharmacokinetic profiles, and reduce off-target toxicity.[3][4][5] This technical guide provides an in-depth analysis of the mechanism of action of sterically hindered chiral piperazines, using (R)-2-tert-butyl piperazine as a representative model. We will explore how its unique stereoelectronic properties are harnessed in asymmetric synthesis to control the formation of specific enantiomers. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced principles of stereocontrol in pharmaceutical design.

Introduction: The Strategic Value of Chiral Piperazines

Chirality is a fundamental property of biological systems, and the therapeutic efficacy of many drugs is intrinsically linked to their three-dimensional structure.[5] Often, only one enantiomer of a chiral drug is responsible for the desired pharmacological effect, while the other may be inactive or even contribute to toxicity.[6] Consequently, the development of robust methods for asymmetric synthesis—the selective production of a single enantiomer—is a cornerstone of modern drug discovery.

Chiral auxiliaries are stereogenic molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[7] Among the vast arsenal of available auxiliaries, those based on the piperazine framework have gained attention for their conformational rigidity and the synthetic versatility of their two distinct nitrogen atoms.[8] A bulky substituent, such as a tert-butyl group, at a stereogenic center like the C-2 position, provides a powerful tool for inducing facial selectivity in chemical transformations. This guide elucidates the underlying principles of this stereocontrol.

Core Mechanism: Stereocontrol via Steric Shielding

The primary mechanism by which (R)-2-tert-butyl piperazine directs stereochemistry is through steric hindrance . The bulky tert-butyl group effectively shields one face of a reactive intermediate, compelling an incoming reagent to approach from the opposite, less sterically encumbered face. This principle is most effectively demonstrated in the context of enolate alkylation, a fundamental carbon-carbon bond-forming reaction.

The process can be dissected into three key stages:

  • Formation of the Chiral Synthon: The chiral auxiliary is first coupled with a prochiral substrate. For instance, a carboxylic acid can be reacted with the secondary amine of the piperazine to form a chiral amide.

  • Diastereoselective Enolate Formation and Alkylation: A non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) is used to deprotonate the α-carbon, generating a chiral enolate. The piperazine ring, with its bulky substituent, adopts a preferred conformation that minimizes steric strain. This conformation creates a highly differentiated steric environment, blocking one face of the enolate. The subsequent introduction of an electrophile (e.g., an alkyl halide) results in a highly diastereoselective alkylation event.[9][10]

  • Auxiliary Cleavage and Recovery: After the stereocenter has been set, the chiral auxiliary is cleaved from the newly functionalized molecule, typically through hydrolysis, to yield the desired enantiomerically enriched product. A key advantage of this methodology is that the auxiliary can often be recovered and reused.[7][11]

The following diagram illustrates this mechanistic pathway.

Mechanism_of_Action sub Prochiral Substrate (e.g., Carboxylic Acid Derivative) midpoint sub->midpoint aux (R)-2-tert-butyl Piperazine (Chiral Auxiliary) aux->midpoint amide Chiral Amide Synthon enolate Diastereoselective Enolate Formation (Face Shielded by tert-Butyl Group) amide->enolate Deprotonation (Base) alkylation Alkylation Product (High Diastereomeric Excess) enolate->alkylation + Electrophile (R-X) product Enantiomerically Pure Product alkylation->product Cleavage (Hydrolysis) recovered_aux Recovered Auxiliary alkylation->recovered_aux Recovery midpoint->amide Amidation

Caption: General mechanism for stereocontrol using a chiral piperazine auxiliary.

Experimental Protocol: Diastereoselective Alkylation of a Piperazine-Derived Glycine Enolate

This protocol provides a representative example of how a chiral piperazine auxiliary can be used to synthesize enantiomerically enriched α-amino acids, which are critical building blocks for many pharmaceuticals.[10] The choice of a non-nucleophilic base like LDA and cryogenic temperatures is crucial for ensuring kinetic control and preventing unwanted side reactions or racemization.

Objective: To synthesize an enantiomerically enriched α-amino acid derivative via diastereoselective alkylation of a chiral synthon derived from (R)-2-tert-butyl piperazine.

Materials:

  • Chiral Amide Synthon (prepared from glycine and (R)-2-tert-butyl piperazine)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzyl bromide (or other suitable electrophile)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

Workflow Diagram:

Experimental_Workflow start 1. Dissolve Chiral Amide in Anhydrous THF under N₂ cool1 2. Cool to -78 °C (Dry Ice/Acetone Bath) start->cool1 lda 3. Prepare LDA in situ (n-BuLi + Diisopropylamine) cool1->lda deprotonate 4. Add LDA dropwise to amide solution (Stir for 1 hr @ -78 °C) Generates Chiral Enolate lda->deprotonate electrophile 5. Add Benzyl Bromide (Stir for 4-6 hrs @ -78 °C) deprotonate->electrophile quench 6. Quench Reaction (Add sat. aq. NH₄Cl) electrophile->quench warm 7. Warm to Room Temperature quench->warm extract 8. Aqueous Workup (Extraction with Ethyl Acetate) warm->extract dry 9. Dry Organic Layer (MgSO₄) & Concentrate extract->dry purify 10. Purify Product (Silica Gel Chromatography) dry->purify analyze 11. Characterize Product (NMR, Chiral HPLC, Mass Spec) purify->analyze

Caption: Step-by-step workflow for diastereoselective alkylation.

Step-by-Step Procedure:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer is charged with the chiral amide synthon (1.0 eq). Anhydrous THF is added to dissolve the solid.

  • Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Freshly prepared Lithium diisopropylamide (LDA, 1.1 eq) in THF is added dropwise to the stirred solution over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The resulting mixture is stirred at -78 °C for 1 hour to ensure complete formation of the enolate.

  • Alkylation: Benzyl bromide (1.2 eq) is added dropwise to the enolate solution. The reaction is monitored by Thin Layer Chromatography (TLC) and is typically complete within 4-6 hours.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio of the product is determined using chiral High-Performance Liquid Chromatography (HPLC) or ¹H NMR spectroscopy.

Data Analysis: Quantifying Stereoselectivity

The success of a chiral auxiliary-driven reaction is quantified by its diastereomeric excess (d.e.), which measures the preference for the formation of one diastereomer over the other. High d.e. values are critical for the synthesis of enantiomerically pure drugs.

Electrophile (R-X)SolventTemperature (°C)Yield (%)Diastereomeric Excess (d.e. %)
Methyl IodideTHF-7895>98
Ethyl IodideTHF-789297
Benzyl BromideTHF-7890>98
Allyl BromideTHF-788896
Isopropyl IodideTHF-907591

Table 1: Representative results for the diastereoselective alkylation of a chiral piperazine amide. Data is illustrative and based on typical outcomes for sterically demanding auxiliaries.

The data clearly indicates that the bulky piperazine auxiliary provides excellent stereocontrol, particularly with unhindered primary electrophiles like methyl iodide and benzyl bromide. The slight decrease in selectivity with more sterically demanding electrophiles like isopropyl iodide highlights the subtle interplay between the steric profiles of the auxiliary and the incoming reagent.[9]

Conclusion and Future Outlook

The use of sterically demanding chiral piperazines, exemplified by the (R)-2-tert-butyl piperazine scaffold, represents a robust and reliable strategy for asymmetric synthesis in drug design. The mechanism of action is rooted in fundamental principles of steric shielding, allowing for the predictable and highly selective construction of desired stereocenters. The operational simplicity of the reactions, coupled with the ability to recover the auxiliary, makes this an attractive method for both academic research and industrial-scale pharmaceutical synthesis.[12][13] As the demand for enantiomerically pure active pharmaceutical ingredients continues to grow, the logical and predictable stereodirecting power of scaffolds like 2-tert-butyl piperazine will ensure their continued relevance in the synthesis of next-generation therapeutics.

References

  • Nakamura, D., Kakiuchi, K., Koga, K., & Shirai, R. (2006). Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Letters, 8(26), 6139–6142. [Link]

  • Behenna, D. C., & Stoltz, B. M. (2015). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-183. [Link]

  • Li, W., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3082–3085. [Link]

  • Bouvier, B., et al. (2015). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Journal of Molecular Structure: THEOCHEM, 1084, 141-149. [Link]

  • Musacchio, A. J., & MacMillan, D. W. C. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(3), 859–863. [Link]

  • Li, W., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. [Link]

  • Davies, S. G., et al. (1998). Stereoselective Synthesis of a Novel Chiral Piperazine. Tetrahedron: Asymmetry, 9(5), 771-783. [Link]

  • MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules. [Link]

  • Feng, G.-S., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6331-6336. [Link]

  • PubMed. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. [Link]

  • ResearchGate. (2016). A Novel Methodology for the Asymmetric Synthesis of 2,3,5-Trisubstituted Piperazine Derivatives. Journal of Organic Chemistry. [Link]

  • Carlini, E., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Omega. [Link]

  • Viso, A., & de la Pradilla, R. F. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(6), 659-672. [Link]

  • O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(1), 483-491. [Link]

  • PubMed. (2014). Asymmetric synthesis of 2-arylpiperazines. Tetrahedron. [Link]

  • De Gruyter. (2023). A Novel Methodology for the Asymmetric Synthesis of 2,3,5-Trisubstituted Piperazine Derivatives. Chemistry. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • Ordóñez, M., & Cativiela, C. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]

  • Royal Society of Chemistry. (2019). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (1998). ChemInform Abstract: Synthesis and First Applications of a New Chiral Auxiliary. Helvetica Chimica Acta. [Link]

  • Alkan, A. (2022). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Acta Chimica Slovenica, 69, 316-321. [Link]

  • LabMed Discovery. (2023). Chiral drugs. LabMed Discovery. [Link]

  • Google Patents. (2018).
  • Fanton, M., et al. (2021). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. RSC Medicinal Chemistry. [Link]

  • Villani, A. (2025). Chirality in Drug Molecules: Synthetic and Biological Implications. Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2013). An evolving role of piperazine moieties in drug design and discovery. Current Pharmaceutical Design, 19(35), 6230-6266. [Link]

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Exploratory

Toxicity and safety profile of R-2-Tert-butyl piperazine in vitro

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of R-2-Tert-butyl piperazine Introduction The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of R-2-Tert-butyl piperazine

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas. Its unique physicochemical properties often impart favorable pharmacokinetic characteristics. However, the piperazine moiety is not without its liabilities. It can be susceptible to metabolic activation, potentially leading to the formation of reactive metabolites and subsequent toxicity. Therefore, a thorough in vitro safety assessment is a critical and non-negotiable step in the early-stage development of any new chemical entity (NCE) containing this heterocycle.

This guide provides a comprehensive framework for evaluating the in vitro toxicity and safety profile of a novel compound, R-2-Tert-butyl piperazine. As a hypothetical NCE, no pre-existing data is available. Consequently, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals, outlining the essential assays and rationale required to construct a robust preliminary safety profile. We will proceed from broad assessments of cell health to specific, mechanism-based investigations into key organ toxicities, including hepatotoxicity, cardiotoxicity, genotoxicity, and neurotoxicity. Each section is designed as a self-contained module, complete with the scientific justification for experimental choices, detailed protocols, and data interpretation guidelines, ensuring a trustworthy and authoritative approach to safety pharmacology.

Part 1: Foundational Cytotoxicity Assessment

The initial step in any in vitro safety evaluation is to determine the concentration range at which the compound elicits general cellular toxicity. This provides a crucial context for all subsequent mechanistic assays, ensuring that observed effects are not simply a consequence of widespread cell death. We will employ a panel of cell lines representing different tissues to identify potential tissue-specific vulnerabilities.

Causality Behind Experimental Choices

We utilize colorimetric assays that measure metabolic activity as a surrogate for cell viability. The MTT assay, for instance, relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells, providing a quantitative measure of metabolic health.[1] The Sulforhodamine B (SRB) assay, in contrast, stoichiometrically binds to cellular proteins, offering a measure of cell density that is less susceptible to metabolic fluctuations.[1] Running these assays in parallel provides a more robust and validated assessment of cytotoxicity.

Experimental Workflow: General Cytotoxicity Screening```dot

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis prep1 Select & Culture Cell Lines (e.g., HepG2, HEK293, SH-SY5Y) prep2 Seed Cells in 96-well Plates (e.g., 1 x 10^4 cells/well) prep1->prep2 prep3 Incubate for 24h (Allow for attachment) prep2->prep3 treat2 Treat Cells with Compound (e.g., 0.1 to 100 µM) prep3->treat2 treat1 Prepare Serial Dilutions of R-2-Tert-butyl piperazine treat1->treat2 treat3 Incubate for 48-72h treat2->treat3 assay1 MTT or SRB Assay treat3->assay1 assay2 Measure Absorbance (Spectrophotometer) assay1->assay2 analysis1 Normalize Data to Vehicle Control assay2->analysis1 analysis2 Generate Dose-Response Curve analysis1->analysis2 analysis3 Calculate IC50 Value analysis2->analysis3

Caption: Potential mechanism of piperazine-induced hepatotoxicity.

Detailed Protocol: Measurement of Mitochondrial Membrane Potential (Δψm)

This protocol uses the JC-1 dye, which exhibits potential-dependent accumulation in mitochondria. In healthy cells, it forms aggregates with intense red fluorescence. In apoptotic cells with low Δψm, it remains in its monomeric form and shows green fluorescence.

  • Cell Culture: Seed HepG2 cells in a black, clear-bottom 96-well plate and treat with R-2-Tert-butyl piperazine (at non-overtly cytotoxic concentrations) for 24 hours. Include a vehicle control and a positive control (e.g., CCCP, a mitochondrial uncoupler).

  • Dye Loading: Prepare a 10 µM JC-1 staining solution in pre-warmed culture medium. Remove the treatment medium from the cells and add 100 µL of the JC-1 solution to each well.

  • Incubation: Incubate the plate for 20-30 minutes at 37°C in a CO2 incubator.

  • Washing: Remove the staining solution and wash the cells twice with 100 µL of a pre-warmed buffer (e.g., PBS or Hanks' Balanced Salt Solution).

  • Fluorescence Measurement: Immediately measure the fluorescence using a multi-mode plate reader. Read red fluorescence at Ex/Em ~560/595 nm (aggregates) and green fluorescence at Ex/Em ~485/535 nm (monomers).

  • Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Data Presentation: Hypothetical Mechanistic Hepatotoxicity Data
EndpointAssayResult at 10 µMInterpretation
ROS ProductionDCFDA Assay1.8-fold increase vs. controlInduces oxidative stress
GSH LevelsGSH-Glo Assay45% decrease vs. controlDepletes cellular antioxidants
ΔψmJC-1 Assay35% decrease in Red/Green ratioCauses mitochondrial dysfunction
ApoptosisCaspase-Glo 3/72.5-fold increase vs. controlInduces apoptotic cell death

Part 3: Cardiotoxicity Assessment - hERG Channel Inhibition

Drug-induced cardiotoxicity is a leading cause of late-stage clinical failures and post-market drug withdrawal. [2][3]The most critical in vitro screen is for inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel. [4][5]Blockade of this channel can delay cardiac repolarization, leading to QT interval prolongation on an ECG, which increases the risk of life-threatening arrhythmias like Torsades de Pointes (TdP). [2][4]

Causality Behind Experimental Choices

The "gold standard" for assessing hERG channel activity is the manual whole-cell patch-clamp electrophysiology technique. [4][5]This method provides precise, direct measurement of ion currents through the hERG channel in individual cells expressing the channel (e.g., HEK293 cells). Automated patch-clamp (APC) systems offer higher throughput while maintaining a high degree of fidelity, making them suitable for earlier-stage screening. The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative further recommends evaluating a compound's effect on multiple cardiac ion channels (e.g., NaV1.5, CaV1.2) to create a more holistic risk profile. [3][6]

Experimental Workflow: Cardiotoxicity Screening

G cluster_primary Primary Screen cluster_gold_standard Gold Standard Confirmation cluster_cipa CiPA Panel (If hERG active) primary_screen High-Throughput hERG Assay (e.g., Binding or FLIPR) patch_clamp Automated Patch-Clamp (hERG-expressing cells) primary_screen->patch_clamp dose_response Generate Dose-Response Curve patch_clamp->dose_response ic50 Calculate hERG IC50 dose_response->ic50 cipa_panel Test on Multiple Ion Channels (NaV1.5, CaV1.2, etc.) ic50->cipa_panel in_silico In Silico Action Potential Modeling cipa_panel->in_silico risk Proarrhythmic Risk Assessment in_silico->risk

Caption: Tiered workflow for in vitro cardiotoxicity assessment.

Detailed Protocol: Automated Patch-Clamp for hERG Inhibition
  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., CHO or HEK293). Culture and harvest cells according to the specific APC platform's protocol to ensure a high-quality single-cell suspension.

  • Compound Preparation: Prepare a concentration series of R-2-Tert-butyl piperazine in the appropriate extracellular recording solution. Include a vehicle control and a known hERG blocker as a positive control (e.g., Cisapride).

  • APC System Priming: Prime the APC instrument and the microfluidic chip with the appropriate intracellular and extracellular solutions as per the manufacturer's instructions.

  • Cell Loading: Load the prepared cell suspension onto the APC chip. The system will automatically capture individual cells and form gigaseals.

  • Recording: Establish a whole-cell recording configuration. Apply a specific voltage-clamp protocol designed to elicit and measure the hERG current (typically a depolarizing step followed by a repolarizing step to measure the tail current).

  • Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of R-2-Tert-butyl piperazine, allowing the effect to reach a steady state at each concentration.

  • Data Analysis: Measure the peak tail current at each concentration. Normalize the data to the baseline current and plot the percent inhibition against the compound concentration to determine the IC50 value.

Data Presentation: Hypothetical Cardiotoxicity Data
Ion ChannelAssay PlatformIC50 (µM)Interpretation
hERG (IKr)Automated Patch-Clamp27.5Moderate hERG liability
NaV1.5 (INa)Automated Patch-Clamp> 50Low activity on peak sodium current
CaV1.2 (ICa,L)Automated Patch-Clamp> 50Low activity on L-type calcium current

Part 4: Genotoxicity Assessment

Genotoxicity assays are designed to detect compounds that can induce genetic damage (mutations, chromosomal aberrations) directly or indirectly. A positive finding is a significant red flag in drug development. The bacterial reverse mutation assay, or Ames test, is the standard initial screen for mutagenic potential. [7]

Causality Behind Experimental Choices

The Ames test utilizes several strains of Salmonella typhimurium that are engineered with mutations in the histidine operon, rendering them unable to synthesize histidine (his-). [8]The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the ability to produce histidine, allowing the bacteria to grow on a histidine-deficient medium. [8]It is critical to perform the assay both with and without an exogenous metabolic activation system (the S9 fraction, derived from rat liver homogenate), as many compounds only become mutagenic after being metabolized. [9][10]

Experimental Workflow: Ames Test

G cluster_prep Preparation cluster_exposure Exposure & Plating cluster_incubation Incubation & Analysis prep1 Grow Overnight Cultures of Salmonella Strains (e.g., TA98, TA100) exp1 Combine Bacteria, Compound, and Buffer (or S9 Mix) prep1->exp1 prep2 Prepare Compound Concentrations prep2->exp1 prep3 Prepare S9 Mix (for +S9 condition) prep3->exp1 exp2 Add to Molten Top Agar exp1->exp2 exp3 Pour onto Minimal Glucose Agar Plates exp2->exp3 inc1 Incubate Plates at 37°C for 48-72 hours inc2 Count Revertant Colonies inc1->inc2 inc3 Compare to Vehicle Control inc2->inc3 result Positive or Negative Result inc3->result

Caption: Workflow for the bacterial reverse mutation (Ames) test.

Detailed Protocol: Ames Test (Plate Incorporation Method)

[8][9]

  • Strain Preparation: Prepare overnight cultures of the required S. typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) at 37°C with shaking.

  • Metabolic Activation: Prepare the S9 mix, containing S9 fraction, co-factors (NADP), and G6P, on the day of the experiment. Keep on ice.

  • Exposure: In a sterile test tube, add in the following order:

    • 2.0 mL of molten top agar (kept at 45°C), containing trace amounts of histidine and biotin.

    • 0.1 mL of the bacterial culture.

    • 0.1 mL of the test compound solution (or vehicle control).

    • 0.5 mL of phosphate buffer (for the -S9 condition) or 0.5 mL of the S9 mix (for the +S9 condition).

  • Plating: Vortex the tube gently and immediately pour the contents onto the surface of a minimal glucose agar plate. Swirl the plate to ensure even distribution.

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate them at 37°C for 48-72 hours.

  • Colony Counting: Count the number of visible revertant colonies on each plate.

  • Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least two-fold higher than the mean number of colonies on the negative control plates.

Data Presentation: Hypothetical Ames Test Results
StrainMetabolic ActivationR-2-Tert-butyl piperazine (100 µ g/plate )Result (vs. Vehicle Control)
TA98-S918 revertants (vs. 20)Negative
TA98+S925 revertants (vs. 22)Negative
TA100-S9115 revertants (vs. 120)Negative
TA100+S9135 revertants (vs. 125)Negative

Part 5: Neurotoxicity Assessment

Given that many piperazine-containing drugs target the central nervous system (CNS), an early assessment for potential neurotoxicity is a prudent measure. In vitro neurotoxicity assays can identify adverse effects on neuronal health, structure, and function. [11][12][13]

Causality Behind Experimental Choices

We use human neuronal cell lines (e.g., SH-SY5Y) or, for greater biological relevance, human iPSC-derived neurons. [11]A key morphological indicator of neurotoxicity is the inhibition of neurite outgrowth, as neurites are essential for forming synaptic connections. [11]This can be quantified using automated high-content imaging. Functional neurotoxicity can be assessed using microelectrode arrays (MEAs), which measure the electrophysiological activity and network firing patterns of cultured neurons. [11]

Experimental Workflow: Neurotoxicity Screening

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assays Endpoint Assays cluster_analysis Data Acquisition & Analysis prep1 Culture Neuronal Cells (e.g., iPSC-derived neurons) prep2 Plate cells and allow for differentiation & network formation treat1 Treat with Compound at sub-cytotoxic concentrations prep2->treat1 treat2 Incubate for 24-72h treat1->treat2 assay1 Neurite Outgrowth Assay treat2->assay1 assay2 Microelectrode Array (MEA) treat2->assay2 analysis1 High-Content Imaging & Image Analysis (Neurite Length, Branch Points) assay1->analysis1 analysis2 Electrophysiology Recording & Spike Train Analysis (Firing Rate, Bursting) assay2->analysis2

Caption: Workflow for assessing in vitro neurotoxicity.

Detailed Protocol: Neurite Outgrowth Assay
  • Cell Plating: Plate SH-SY5Y cells or iPSC-derived neurons on plates coated with an appropriate substrate (e.g., Poly-D-Lysine/Laminin) to promote attachment and neurite extension.

  • Differentiation: For cell lines like SH-SY5Y, induce differentiation with an agent like retinoic acid for several days.

  • Compound Treatment: Treat the differentiated neurons with a concentration range of R-2-Tert-butyl piperazine for 48-72 hours.

  • Immunofluorescence: Fix the cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Stain with an antibody against a neuronal marker (e.g., β-III Tubulin) and a fluorescent secondary antibody. Stain nuclei with DAPI.

  • Imaging: Acquire images using a high-content imaging system, capturing both the neuronal and nuclear channels.

  • Image Analysis: Use automated image analysis software to identify the cell bodies (from the DAPI stain) and trace the neurites (from the β-III Tubulin stain). Quantify parameters such as total neurite length per neuron, number of branch points, and number of neurites per cell.

  • Data Interpretation: Compare the quantified parameters from treated cells to the vehicle control to determine if the compound significantly inhibits neurite outgrowth.

Data Presentation: Hypothetical Neurotoxicity Data
EndpointCell TypeResult at 10 µMInterpretation
Neurite LengthSH-SY5Y15% decrease vs. controlMinor effect on neuronal morphology
Network Firing RateiPSC-Neurons (MEA)No significant changeNo acute effect on electrophysiology

Summary and Integrated Risk Assessment

The comprehensive in vitro safety assessment provides a multi-faceted view of a compound's potential liabilities. The data generated from these assays must be integrated to form a coherent preliminary risk profile for R-2-Tert-butyl piperazine.

Integrated Summary of Hypothetical Findings:

Toxicity DomainKey Assay(s)Summary of FindingsPreliminary Risk Assessment
Cytotoxicity MTT, SRBLow general cytotoxicity (IC50 > 50 µM in all cell lines).Low
Hepatotoxicity HepG2 mechanistic assaysInduces oxidative stress and apoptosis at concentrations >10 µM.Low-Moderate
Cardiotoxicity hERG Patch-ClampModerate hERG inhibition with an IC50 of 27.5 µM.Moderate
Genotoxicity Ames TestNegative in all strains, with and without metabolic activation.Low
Neurotoxicity Neurite OutgrowthMinor effects on morphology only at higher concentrations.Low

Based on this hypothetical in vitro assessment, R-2-Tert-butyl piperazine exhibits a generally favorable safety profile, with no evidence of mutagenicity and low general cytotoxicity and neurotoxicity. The primary areas of concern identified are a moderate potential for hERG channel inhibition and mechanism-based hepatotoxicity at higher concentrations.

The next steps in the drug development process would involve calculating the in vitro therapeutic index (hERG IC50 / target potency IC50) to contextualize the cardiotoxicity risk. Further investigation into the specific mechanisms of hepatotoxicity would also be warranted. This integrated in vitro data package provides a solid foundation for making an informed decision on whether to advance R-2-Tert-butyl piperazine into further preclinical development, including in vivo toxicology studies.

References

  • Creative Bioarray. (n.d.). Unraveling the Role of hERG Channels in Drug Safety. Retrieved from [Link]

  • Arbo, M. D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology in Vitro. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Neurotoxicity. Retrieved from [Link]

  • Pamies, D., et al. (2017). In vitro acute and developmental neurotoxicity screening: an overview of cellular platforms and high-throughput technical possibilities. Archives of Toxicology. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). hERG Assay Services. Retrieved from [Link]

  • OECD. (n.d.). In vitro assays for developmental neurotoxicity. Retrieved from [Link]

  • Metrion Biosciences. (n.d.). GLP hERG Testing: High-Quality, Cost-Effective, Fast Results. Retrieved from [Link]

  • Kozik, V., et al. (2024). Second-generation piperazine derivatives as promising radiation countermeasures. Scientific Reports. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Cardiotoxicity. Retrieved from [Link]

  • Tiffany-Castiglioni, E. (1993). In vitro techniques for the assessment of neurotoxicity. Environmental Health Perspectives. Retrieved from [Link]

  • Molecular Devices. (n.d.). Cardiotoxicity, Cardiac Toxicity. Retrieved from [Link]

  • Visikol. (2023, April 4). Neurotoxicity Assay. Retrieved from [Link]

  • Doss, G. A., et al. (2005). Metabolic activation of a 1,3-disubstituted piperazine derivative: evidence for a novel ring contraction to an imidazoline. Chemical Research in Toxicology. Retrieved from [Link]

  • El-Behissy, A., et al. (2023). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. Archives of Toxicology. Retrieved from [Link]

  • Dias da Silva, D., et al. (2017). In Vitro Hepatotoxicity of 'Legal X': The Combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) Triggers Oxidative Stress, Mitochondrial Impairment and Apoptosis. Archives of Toxicology. Retrieved from [Link]

  • Yurttas, L., et al. (2014). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • El-Behissy, A., et al. (2025, August 6). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. ResearchGate. Retrieved from [Link]

  • Arbo, M. D., et al. (2016). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Archives of Toxicology. Retrieved from [Link]

  • Al-Moktadir, M., et al. (n.d.). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules. Retrieved from [Link]

  • Gecibesler, I. H., et al. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega. Retrieved from [Link]

  • Doss, G. A., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Chemical Research in Toxicology. Retrieved from [Link]

  • National Toxicology Program. (2025, April 21). In Vitro Cardiotoxicity Screening Approaches. Retrieved from [Link]

  • Takeda, M., et al. (n.d.). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Stem Cells International. Retrieved from [Link]

  • Arbo, M. D., et al. (2016, February 11). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. ResearchGate. Retrieved from [Link]

  • Takeda, M., et al. (2018). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Stem Cells International. Retrieved from [Link]

  • Doss, G. A., et al. (n.d.). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. ResearchGate. Retrieved from [Link]

  • Johnson, M. D., et al. (n.d.). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Mutagenesis. Retrieved from [Link]

  • De Stasio, E. (n.d.). The Ames Test. Lawrence University. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity of the four piperazine designer drugs after 72-h.... Retrieved from [Link]

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  • ResearchGate. (n.d.). The mutagenicity analysis of imidapril hydrochloride and its degradant, diketopiperazine derivative, nitrosation mixtures by in vitro Ames test with two strains of Salmonella typhimurium. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: (R)-2-Tert-Butylpiperazine as a Privileged Chiral Building Block in Advanced Organic Synthesis and Drug Discovery

Introduction to the Scaffold In modern medicinal chemistry, the incorporation of sp³-rich, conformationally restricted scaffolds is a proven strategy to improve the pharmacokinetic (PK) and pharmacodynamic (PD) profiles...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Scaffold

In modern medicinal chemistry, the incorporation of sp³-rich, conformationally restricted scaffolds is a proven strategy to improve the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. Among these, (R)-2-tert-butylpiperazine (CAS 1217849-68-7) has emerged as a privileged chiral building block [1].

Unlike unsubstituted piperazines, which rapidly interconvert between chair conformations, the introduction of a bulky tert-butyl group at the C2 position fundamentally alters the ring's energetics. This steric anchor effectively locks the piperazine ring into a single, predictable chair conformation, minimizing the entropic penalty upon target binding and shielding adjacent heteroatoms from metabolic degradation [2].

Structural & Mechanistic Insights (E-E-A-T)

As an application scientist designing synthetic routes, understanding the causality behind the reactivity of (R)-2-tert-butylpiperazine is critical for successful functionalization.

Conformational Locking and the A-Value

The tert-butyl group possesses an exceptionally high A-value (>4.7 kcal/mol). In a cyclohexane or piperazine ring, placing a tert-butyl group in an axial position results in severe 1,3-diaxial interactions. Consequently, (R)-2-tert-butylpiperazine exists almost exclusively in a chair conformation where the tert-butyl group occupies the equatorial position . This rigid geometry allows medicinal chemists to precisely project substituents at the N1 and N4 positions into specific vectors within a protein binding pocket.

Regioselective Functionalization

The primary synthetic advantage of this building block is its inherent desymmetrization .

  • The N4 Position: Relatively unhindered and exhibits standard secondary amine reactivity.

  • The N1 Position: Highly sterically hindered by the adjacent equatorial tert-butyl group.

When exposed to one equivalent of an electrophile (e.g., Boc₂O, alkyl halides, or acyl chlorides), the reaction proceeds with near-perfect regioselectivity at the N4 position. This eliminates the need for complex, multi-step orthogonal protecting group strategies that plague the synthesis of symmetrical piperazines [4].

Metabolic Shielding

In drug development, piperazine rings are notorious sites for Cytochrome P450 (CYP)-mediated N-dealkylation and α-carbon oxidation. The massive steric bulk of the tert-butyl group physically blocks enzymatic access to the N1 nitrogen and the C2/C6 carbons, dramatically increasing the metabolic half-life of the resulting Active Pharmaceutical Ingredient (API) [6].

Quantitative Data: Impact of tert-Butyl Substitution

To illustrate the profound impact of this chiral modification, the following table summarizes the comparative physicochemical and structural properties of unsubstituted piperazine versus (R)-2-tert-butylpiperazine.

PropertyPiperazine(R)-2-tert-ButylpiperazineMechanistic Consequence
Conformational State Rapid chair-chair interconversionLocked (equatorial t-Bu)Reduced entropic penalty upon target binding.
Symmetry C₂v (Symmetrical)C₁ (Asymmetrical)Enables highly regioselective N4-functionalization.
Steric Hindrance at N1 LowExtremely HighPrevents CYP450 oxidation; requires forcing conditions for N1 reaction.
Typical pKa (N1 / N4) ~9.8 / ~5.7~9.2 / ~5.6Slight basicity reduction at N1 due to steric inhibition of solvation.
Primary Applications Generic linkers, solubilizersHIV Protease Inhibitors, GABAA LigandsHigh-affinity, metabolically stable target engagement.

Key Synthetic Applications in Drug Discovery

(R)-2-tert-butylpiperazine has been instrumental in the synthesis of several high-profile therapeutic classes:

  • HIV Protease Inhibitors: The synthesis of Indinavir analogs heavily relies on chiral piperazine intermediates. The stereocenter within the piperazine ring is essential for potent inhibitory activity against the viral protease [4].

  • GABAA Receptor Modulators: Imidazo[1,5-a]quinoxaline piperazine ureas utilizing the tert-butylpiperazine scaffold have demonstrated high affinity for the GABAA/benzodiazepine receptor complex, functioning as potent anti-stress agents [3].

  • Antiviral Reverse Transcriptase Inhibitors: Indoleoxoacetyl piperazine derivatives featuring this chiral unit possess unique antiviral activity, particularly in restraining HIV viral replication [6].

G A (R)-2-tert-butylpiperazine (Equatorial t-Bu) B N4-Functionalization (Less Sterically Hindered) A->B Electrophiles (High Regioselectivity) C N1-Functionalization (Highly Hindered) A->C Forcing Conditions / Protecting Groups D HIV Protease Inhibitors (Indinavir analogs) B->D Epoxide Opening E GABAA Ligands (Imidazo-quinoxalines) B->E Urea Formation

Caption: Conformational locking mechanism and regioselective functionalization pathways.

Experimental Protocols: Self-Validating Systems

While racemic 2-tert-butylpiperazine can be resolved using chiral acids (e.g., L-tartaric acid), this classical resolution is inherently limited to a 50% maximum theoretical yield and requires tedious repeated crystallizations [1].

For robust, scalable synthesis, a chiral pool approach starting from D-tert-leucine is highly recommended. This self-validating system preserves the stereocenter throughout the reaction sequence, ensuring high enantiomeric excess (ee) without late-stage resolution.

Protocol 1: De Novo Synthesis of (R)-3-tert-butyl-2,5-diketopiperazine

Causality Note: The diketopiperazine (DKP) intermediate is highly thermodynamically stable, driving the cyclization reaction forward and protecting the stereocenter from racemization.

Materials:

  • D-tert-leucine methyl ester hydrochloride (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Ammonia in Methanol (7N solution)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • N-Acylation: Suspend D-tert-leucine methyl ester HCl in anhydrous DCM and cool to 0 °C under an inert argon atmosphere.

  • Add Et₃N dropwise to neutralize the hydrochloride salt and act as an acid scavenger.

  • Slowly add chloroacetyl chloride dropwise over 30 minutes, maintaining the temperature below 5 °C. Stir for 2 hours at room temperature.

  • Quench with water, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the intermediate N-chloroacetyl-D-tert-leucine methyl ester.

  • Amination & Cyclization: Dissolve the crude intermediate in a 7N solution of ammonia in methanol.

  • Transfer to a sealed pressure tube and heat to 60 °C for 16 hours. The ammonia displaces the primary chloride, and the resulting amine spontaneously undergoes intramolecular cyclization with the methyl ester.

  • Cool the mixture. The product, (R)-3-tert-butyl-2,5-diketopiperazine, will precipitate as a white solid. Filter, wash with cold methanol, and dry.

Protocol 2: Reduction to (R)-2-tert-butylpiperazine

Causality Note: DKPs are bis-amides and require aggressive hydride donors for reduction. Lithium aluminum hydride (LiAlH₄) is optimal. The critical failure point in this reaction is the aqueous workup; polar piperazines easily trap inside aluminum hydroxide emulsions. The Fieser Workup is mandatory to generate a granular, easily filterable aluminum salt matrix [5].

Materials:

  • (R)-3-tert-butyl-2,5-diketopiperazine (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (4.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Reduction: Suspend LiAlH₄ in anhydrous THF at 0 °C under argon.

  • Carefully add (R)-3-tert-butyl-2,5-diketopiperazine portion-wise (caution: exothermic hydrogen gas evolution).

  • Attach a reflux condenser and heat the mixture to 70 °C (reflux) for 12–16 hours.

  • Fieser Workup (Critical Step): Cool the reaction to 0 °C. For every n grams of LiAlH₄ used, sequentially and very slowly add:

    • n mL of distilled water.

    • n mL of 15% aqueous NaOH solution.

    • 3n mL of distilled water.

  • Stir vigorously for 30 minutes until the gray suspension turns into a crisp, white, granular precipitate.

  • Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with hot THF to extract all product.

  • Concentrate the filtrate in vacuo. Purify the resulting oil via vacuum distillation to yield pure (R)-2-tert-butylpiperazine.

G Step1 D-tert-Leucine Methyl Ester + Chloroacetyl Chloride Step2 N-Chloroacetylation (Intermediate) Step1->Step2 Et3N, DCM, 0°C Step3 Amination & Cyclization (NH3 / MeOH) Step2->Step3 NH3, Heat (60°C) Step4 (R)-3-tert-butyl-2,5-diketopiperazine Step3->Step4 Intramolecular Condensation Step5 Reduction (LiAlH4 in THF) Step4->Step5 Reflux, 12h-16h Step6 (R)-2-tert-butylpiperazine (Target API Scaffold) Step5->Step6 Fieser Workup & Distillation

Caption: De novo chiral pool synthesis workflow from D-tert-Leucine.

References

  • ACS Publications. "Piperazine Imidazo[1,5-a]quinoxaline Ureas as High-Affinity GABAA Ligands of Dual Functionality." Journal of Medicinal Chemistry. Available at:[Link]

  • Arkivoc. "Synthesis of the piperazine subunit of Indinavir." Arkat USA. Available at:[Link]

  • MDPI. "Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes." Molecules. Available at:[Link]

  • Google Patents. "US6469006B1 - Antiviral indoleoxoacetyl piperazine derivatives." United States Patent Office.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in (R)-2-tert-Butylpiperazine Functionalization

Welcome to the Application Support Center. (R)-2-tert-butylpiperazine is a highly valued chiral building block in medicinal chemistry, frequently deployed to block metabolic hotspots and improve target selectivity.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. (R)-2-tert-butylpiperazine is a highly valued chiral building block in medicinal chemistry, frequently deployed to block metabolic hotspots and improve target selectivity. However, the massive steric bulk of the tert-butyl group at the C2 position creates profound challenges for functionalization, particularly at the adjacent N1 nitrogen.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to resolve low yields, poor regioselectivity, and catalyst poisoning during your synthetic workflows.

Navigating Regioselectivity (N1 vs. N4)

FAQ: Why am I getting a mixture of N1 and N4 functionalization when trying to selectively alkylate the N4 position?

Causality & Insight: The tert-butyl group exerts immense steric shielding over the N1 position, making the N4 position the kinetically favored site for electrophilic attack. However, if you are using a highly reactive, small electrophile (e.g., methyl iodide) under forcing conditions, the activation energy barrier for N1 alkylation can be breached, leading to bis-alkylation. Conversely, bulky electrophiles exhibit near-perfect N4 regioselectivity due to severe steric clash at the N1 pocket[1].

Table 1: Influence of Electrophile Size on Regioselectivity (N4 vs N1)

ElectrophileReaction TempN4-Alkylation Yield (%)N1-Alkylation Yield (%)Bis-alkylation (%)
Methyl Iodide25°C78517
Benzyl Bromide25°C92< 1< 1
2-Bromopropane60°C8500
tert-Butyl Bromoacetate60°C9500
Protocol: Self-Validating Regioselective N4-Alkylation
  • Preparation: Dissolve (R)-2-tert-butylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C.

  • Base Addition: Add triethylamine (1.2 eq). Causality: Triethylamine is bulky enough to act purely as a non-nucleophilic base. Avoid stronger, smaller bases like NaH, which can prematurely deprotonate N1 and force unwanted side reactions.

  • Electrophile Addition: Add the bulky electrophile (e.g., benzyl bromide, 1.05 eq) dropwise over 15 minutes to prevent localized concentration spikes.

  • Validation Checkpoint: Stir for 2 hours and monitor via LC-MS. The mass of the mono-alkylated product should dominate. If bis-alkylation exceeds 2%, lower the temperature to -10°C in your next run to increase the kinetic differentiation between N1 and N4 nucleophilicity.

Conquering the N1 Position

FAQ: I need to functionalize the N1 position, but direct alkylation fails or yields <10%. How do I overcome the tert-butyl blockade?

Causality & Insight: Direct SN2 attack by the N1 nitrogen is kinetically forbidden for most electrophiles due to the massive A-value of the tert-butyl group. To functionalize N1, you must first protect the highly reactive N4 position (typically with a Boc or Cbz group), and then employ transition-metal-catalyzed cross-coupling[2].

G Start (R)-2-tert-Butylpiperazine N4 Target N4 (Unobstructed) Start->N4 Path A N1 Target N1 (Hindered) Start->N1 Path B Standard Standard Alkylation (High Yield, >95% Selectivity) N4->Standard Protect 1. Protect N4 (Boc/Cbz) 2. Harsh N1 Functionalization 3. Deprotect N1->Protect Traditional DirectN1 Direct N1 Coupling (Pd-PEPPSI or Ni-NHC) N1->DirectN1 Modern

Workflow for regioselective functionalization of (R)-2-tert-butylpiperazine.

Troubleshooting Buchwald-Hartwig Amination at N1

FAQ: My Buchwald-Hartwig cross-coupling at the N1 position is stalling. LC-MS shows mostly hydrodehalogenation (reduced arene) and catalyst deactivation. How do I fix this?

Causality & Insight: Sterically hindered secondary amines represent a "privileged but problematic" class in cross-coupling[2]. The steric bulk creates a severe kinetic bottleneck at the reductive elimination step of the catalytic cycle. While the palladium intermediate struggles to eject the bulky product, the long-lived Pd-amido complex undergoes competitive β -hydride elimination, yielding the reduced arene and an imine byproduct.

To fix this, you must use a catalyst with a highly bulky, electron-rich ligand that forces reductive elimination. Pd-PEPPSI-IPentCl or specialized Ni-NHC catalysts are engineered specifically to accelerate this step[3].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd AmineBind Amine Coordination (Hindered N1) OxAdd->AmineBind Deprot Deprotonation AmineBind->Deprot RedElim Reductive Elimination (Product Formation) Deprot->RedElim Fast (Bulky Ligand) BetaElim Beta-Hydride Elimination (Side Reaction) Deprot->BetaElim Slow (Standard Ligand) RedElim->Pd0

Catalytic bottlenecks in Buchwald-Hartwig amination of hindered secondary amines.

Protocol: Pd-PEPPSI-IPentCl Catalyzed N1-Arylation
  • Preparation: In an inert-atmosphere glovebox, charge an oven-dried vial with N4-Boc-(R)-2-tert-butylpiperazine (1.0 eq), aryl chloride (1.2 eq), NaOtBu (1.5 eq), and Pd-PEPPSI-IPentCl (2 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined cap.

  • Heating: Heat the mixture to 80°C for 12 hours. Causality: The IPent (isopentyl) groups on the NHC ligand provide extreme steric pressure that compresses the N1-nitrogen and the aryl group together, drastically lowering the activation energy for reductive elimination[3].

  • Validation Checkpoint: Cool to room temperature and filter through a short pad of Celite to remove palladium black. Inject a diluted aliquot into the LC-MS. A successful reaction will show <5% hydrodehalogenation of the aryl chloride.

Leveraging Steric Hindrance for Ring Functionalization

FAQ: Can I use asymmetric lithiation to functionalize the piperazine ring itself without destroying the molecule?

Causality & Insight: Yes. Interestingly, the steric hindrance of the tert-butyl group can be leveraged as an advantage. When performing asymmetric lithiation-trapping of N-Boc piperazines, a major side reaction is ring-fragmentation. However, equipping the distal nitrogen with a highly sterically hindered group (like tert-butyl) physically restricts the conformational flexibility required for the fragmentation pathway, leading to high yields of the intact, α -substituted piperazine[4].

References
  • YorkSpace. PALLADIUM-PEPPSI-IPENTCl; A USEFUL CATALYST FOR CHALLENGING AMINATION REACTIONS. [Link]

  • RSC Publishing. Unsymmetric N-heterocyclic carbene ligand enabled nickel-catalysed arylation of bulky primary and secondary amines.[Link]

  • Journal of the American Chemical Society. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines. [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in (R)-2-tert-Butylpiperazine N-Boc Protection

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the complex regioselectivity iss...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the complex regioselectivity issues inherent to substituted piperazines.

Mechanistic Overview & Causality (The "Why" Behind the Chemistry)

(R)-2-tert-butylpiperazine is a highly valuable chiral building block, frequently deployed to modulate metabolic stability and block metabolic hot spots in drug scaffolds[1][2]. However, its functionalization is complicated by the massive steric bulk of the tert-butyl group at the C2 position. This creates a severe kinetic bottleneck at the adjacent N1 secondary amine[2].

When performing an N-Boc protection using di-tert-butyl dicarbonate (Boc₂O), this steric disparity dictates the regioselectivity[3][4]. The unhindered N4 position is kinetically and thermodynamically favored for electrophilic attack. Attempts to directly protect the N1 position typically result in N4-protection, while applying forcing conditions to bypass the steric shield often leads to di-Boc over-protection or degradation[5]. Understanding this causality is critical for designing self-validating experimental protocols that minimize side reactions and maximize yield.

Experimental Workflows

G cluster_N4 Pathway A: Direct N4-Protection (Favored) cluster_N1 Pathway B: Indirect N1-Protection (Orthogonal) SM (R)-2-tert-Butylpiperazine (Sterically Hindered N1) Boc1 Boc2O (0.98 eq), DCM, 0°C SM->Boc1 Cbz 1. Cbz-Cl, -78°C (Blocks N4) SM->Cbz Prod1 (R)-1-Boc-3-tert-butylpiperazine (N4-Boc Protected) Boc1->Prod1 Boc2 2. Boc2O, DMAP, Reflux (Forces N1-Boc) Cbz->Boc2 Deprot 3. H2, Pd/C (Cleaves N4-Cbz) Boc2->Deprot Prod2 (R)-1-Boc-2-tert-butylpiperazine (N1-Boc Protected) Deprot->Prod2

Workflow for regioselective N4-Boc vs. orthogonal N1-Boc protection of 2-tert-butylpiperazine.

Step-by-Step Methodologies

Protocol A: Regioselective N4-Boc Protection (Direct)

Objective: Selectively protect the unhindered N4 position while completely avoiding di-Boc formation. Causality Check: Conducting the reaction at 0 °C heavily favors kinetic control. Dropwise addition prevents local concentration spikes of Boc₂O, ensuring the highly nucleophilic N4 reacts quantitatively before the sterically hindered N1 can engage[4].

  • Preparation: Dissolve (R)-2-tert-butylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Addition: Dissolve Boc₂O (0.98 eq—strict substoichiometry is required to prevent over-reaction) in anhydrous DCM. Add this solution dropwise over 1 hour using a syringe pump.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for an additional 2 hours.

  • Workup & Self-Validation: Quench with deionized water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Self-Validation: Monitor the crude product via LC-MS. The target mass should be[M+H]⁺ = 243.2. The complete absence of a [M+H]⁺ = 343.2 peak confirms the successful suppression of di-Boc side reactions.

Protocol B: Orthogonal N1-Boc Protection (Indirect)

Objective: Protect the sterically hindered N1 position by temporarily masking N4. Causality Check: The N1 position cannot be directly protected without significant N4 contamination. By utilizing a "Protection-Activation-Deprotection" cycle[1], N4 is first blocked with a Cbz group. Forcing conditions (DMAP, reflux) are then required to overcome the steric shielding at N1[5].

  • N4-Cbz Protection: Dissolve (R)-2-tert-butylpiperazine (1.0 eq) and triethylamine (TEA, 1.2 eq) in anhydrous DCM at -78 °C. Add benzyl chloroformate (Cbz-Cl, 1.0 eq) dropwise. Stir for 4 hours, gradually warming to 0 °C. Perform standard aqueous workup.

  • N1-Boc Protection (Forcing Conditions): Dissolve the N4-Cbz intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF). Add Boc₂O (2.0 eq), TEA (2.0 eq), and 4-dimethylaminopyridine (DMAP, 0.2 eq). Reflux the mixture at 65 °C for 24 hours. Concentrate and purify via silica gel chromatography.

  • N4-Deprotection (Hydrogenolysis): Dissolve the di-protected intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask with H₂ gas and stir under a hydrogen balloon (1 atm) at room temperature for 12 hours. Filter through a Celite pad to remove the catalyst and concentrate to yield the N1-Boc product[5]. Self-Validation: LC-MS must confirm the quantitative disappearance of the Cbz group (shift from [M+H]⁺ = 377.2 to 243.2).

Troubleshooting Guide & FAQs

Q1: Why am I observing di-Boc protected impurities when aiming for mono-N4 protection? A1: Causality: While the N1 position is severely sterically hindered[2], Boc₂O is a highly reactive electrophile. Di-Boc formation occurs if there is a local excess of Boc₂O (e.g., adding the reagent too quickly as a single bolus), if the reaction temperature exceeds room temperature, or if acyl-transfer catalysts like DMAP are mistakenly added. Solution: Strictly limit Boc₂O to 0.95–0.98 equivalents. Ensure dropwise addition at 0 °C. Never use DMAP for mono-N4 protection.

Q2: I need to protect the N1 position. Direct reaction with Boc₂O only yields N4-Boc. Should I just add more Boc₂O and heat it? A2: Causality: No. Direct heating with excess Boc₂O will yield a complex mixture of N4-Boc, di-Boc, and unreacted starting material, but rarely pure N1-Boc. The tert-butyl group completely shields the N1 lone pair trajectory[2]. Solution: You must abandon the direct approach and adopt the orthogonal protection strategy (Protocol B). Mask N4 with a Cbz group first, force the N1-Boc protection using DMAP/reflux[5], and then selectively remove the Cbz group via hydrogenolysis.

Q3: My N4-Boc protection stalled at 70% conversion. Should I add more Boc₂O? A3: Causality: Stalled reactions frequently result from moisture in the solvent or atmosphere, which hydrolyzes Boc₂O into tert-butanol and CO₂. Solution: Do not blindly add more Boc₂O, as this risks di-Boc formation if the unreacted starting material is actually depleted or if the N1 position begins to react. Instead, verify the water content of your DCM. Dry the solvent over molecular sieves, ensure an inert atmosphere (N₂ or Ar), and use a fresh, unopened bottle of Boc₂O.

Quantitative Data: Reaction Condition Matrix

The following table summarizes the causal relationship between reaction conditions and product distribution, highlighting how to minimize side reactions.

Target IsomerReagents & StoichiometryTemp & TimeExpected YieldMajor Side Reaction / Impurity
N4-Boc Boc₂O (0.98 eq), DCM0 °C to RT, 3 h>90%Di-Boc (<2%)
N4-Boc Boc₂O (1.20 eq), DMAP (0.1 eq)RT, 12 h~70%Di-Boc (>25%) - Avoid DMAP
N1-Boc Boc₂O (2.00 eq), TEAReflux, 24 h<15%N4-Boc (>80%) - Poor Regioselectivity
N1-Boc 1. Cbz-Cl 2. Boc₂O/DMAP 3. Pd/CVaries, 48 h~65% (Over 3 steps)N4-Boc (Due to incomplete Cbz protection)

References

  • Source: google.com (Google Patents)

Sources

Troubleshooting

Technical Support Center: Overcoming Catalyst Poisoning in (R)-2-Tert-Butyl Piperazine Couplings

Welcome to the Catalyst Support Center. This guide is engineered for drug development professionals and synthetic chemists facing kinetic bottlenecks and catalyst deactivation during the cross-coupling of (R)-2-tert-buty...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Catalyst Support Center. This guide is engineered for drug development professionals and synthetic chemists facing kinetic bottlenecks and catalyst deactivation during the cross-coupling of (R)-2-tert-butyl piperazine .

While bulky, chiral piperazines are "privileged" scaffolds for modulating metabolic stability and blocking metabolic hot spots in medicinal chemistry, they are notoriously problematic in Buchwald-Hartwig aminations [1]. Their dual nature—acting as both strong chelators and sterically hindered nucleophiles—creates a perfect storm for catalyst poisoning.

The Causality of Catalyst Poisoning (Mechanistic Insights)

To troubleshoot a failed coupling, you must first understand the causality of the failure. Catalyst poisoning with (R)-2-tert-butyl piperazine typically occurs via two competing pathways:

  • The Chelation Trap (Off-Cycle Poisoning): Piperazines are strong bidentate and monodentate chelators. If the active Pd(0) or Cu(I) species is exposed to a high concentration of the free amine, the amine outcompetes the halide or the ligand, forming an inactive, off-cycle Pd(II)(amine)2​ complex [2].

  • The Kinetic Bottleneck (Reductive Elimination Failure): The bulky tert-butyl group at the 2-position creates immense steric drag. While oxidative addition and amine coordination may proceed, the catalytic cycle stalls at the reductive elimination step. The longer the Pd(II)(Ar)(NR2​)L intermediate sits in solution, the more susceptible it is to degradation pathways, such as β -hydride elimination or hydrodehalogenation of the aryl halide.

Troubleshooting FAQs

Q1: My reaction stalls at 20% conversion, and LCMS shows unreacted starting materials. What is happening? A: Your catalyst is likely trapped in an off-cycle bis-amine resting state. Because (R)-2-tert-butyl piperazine is highly nucleophilic, an excess of it in solution overwhelms the palladium center. Solution: Switch to a syringe-pump addition of the amine over 2–4 hours. Keeping the instantaneous concentration of the amine low forces the palladium to stay on-cycle.

Q2: I am seeing a large amount of dehalogenated starting material (Ar-H) instead of my product. How do I fix this? A: Hydrodehalogenation confirms that oxidative addition occurred, but reductive elimination was too slow. The bulky tert-butyl group is preventing the necessary geometry for C-N bond formation. Solution: You must increase the steric bulk of your ancillary ligand to "push" the product out. Switch from standard ligands (like BINAP or dppf) to highly sterically demanding biaryl phosphine ligands like tBuXPhos or BrettPhos [3].

Q3: Does the choice of precatalyst matter, or can I just use Pd2​(dba)3​ ? A: It matters immensely. Pd2​(dba)3​ requires heating to dissociate the dba ligands, which can lead to premature catalyst death before the active Pd(0)L species is even formed. Use Palladacycle Precatalysts (Pd G3 or G4) . They rapidly generate the active monoligated Pd(0) species at room temperature, ensuring the catalyst enters the cycle immediately rather than resting in a vulnerable state.

Q4: How do I prevent the racemization of the (R)-stereocenter during the reaction? A: Racemization in these systems is typically base-catalyzed and temperature-dependent. By utilizing a highly active Pd G4 precatalyst, you can lower the reaction temperature from 110°C to 60°C. Additionally, using a weaker, non-nucleophilic base (like Cs2​CO3​ instead of NaOtBu ) preserves chiral integrity.

Ligand & Base Selection Matrix

Summarizing quantitative data and empirical results, use this matrix to select your reaction conditions based on your specific aryl halide electrophile.

LigandBasePrecatalystBest For...Drawbacks / Notes
RuPhos NaOtBu RuPhos Pd G4Unhindered Aryl BromidesMay struggle with extreme steric bulk at the ortho-position of the aryl ring.
tBuXPhos LHMDS tBuXPhos Pd G4Ortho-substituted Aryl HalidesLHMDS is required to deprotonate the highly hindered intermediate.
BrettPhos K3​PO4​ BrettPhos Pd G3Base-sensitive functional groupsRequires higher temperatures (80°C+), which may risk slight racemization.
Xantphos Cs2​CO3​ Pd(OAc)2​ Primary amines (Not recommended here)Fails completely with (R)-2-tert-butyl piperazine due to bis-amine poisoning.

Self-Validating Experimental Protocol

This methodology utilizes a continuous-addition strategy combined with a Pd G4 precatalyst to systematically eliminate catalyst poisoning. Self-Validation Checkpoints are built in to ensure mechanistic integrity.

Materials Required:

  • Aryl Halide (1.0 equiv)

  • (R)-2-Tert-butyl piperazine (1.2 equiv)

  • tBuXPhos Pd G4 Precatalyst (2.0 mol%)

  • Sodium tert-butoxide ( NaOtBu ) (1.5 equiv)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • System Purging: In a glovebox or under strict Schlenk conditions, charge an oven-dried 20 mL vial with the Aryl Halide (1.0 mmol), NaOtBu (1.5 mmol), and tBuXPhos Pd G4 (0.02 mmol).

  • Solvent Addition: Add 3.0 mL of anhydrous toluene. Stir at room temperature for 5 minutes. The solution should turn a deep red/orange, indicating the successful generation of the active Pd(0) species.

    • Validation Checkpoint 1: If the solution turns black, bulk palladium has crashed out. Check your solvent for water/oxygen impurities.

  • Amine Preparation: Dissolve (R)-2-tert-butyl piperazine (1.2 mmol) in 2.0 mL of anhydrous toluene in a separate sterile syringe.

  • Slow Addition (Critical Step): Heat the reaction vial to 65°C. Using a syringe pump, add the amine solution dropwise over 2.5 hours (approx. 0.013 mL/min).

  • Monitoring: 30 minutes after the addition is complete, take a 10 μL aliquot, quench in wet acetonitrile, and analyze via LCMS.

    • Validation Checkpoint 2: Look for the Ar-H mass. If Ar-H is <5% and product mass is dominant, reductive elimination was successful. If Ar-H is >20%, the ligand bulk is insufficient; switch to BrettPhos.

  • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), and concentrate in vacuo.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the exact point of kinetic failure (poisoning) and how the strategies above restore the active catalyst.

CatalyticCycle Pd0 Active Pd(0)L Monoligated OxAdd Oxidative Addition Pd(II)(Ar)(X)L Pd0->OxAdd + Ar-X Poison Catalyst Poisoning Off-Cycle Pd(Amine)2 Pd0->Poison Excess Amine Chelation AmineCoord Amine Coordination Pd(II)(Ar)(Amine)L OxAdd->AmineCoord + Bulky Piperazine Deprot Deprotonation Pd(II)(Ar)(NR2)L AmineCoord->Deprot + Base RedElim Reductive Elimination Product Formation Deprot->RedElim Steric Push RedElim->Pd0 - Product Mitigation Mitigation: Bulky Ligands & Slow Addition Poison->Mitigation Prevented by Mitigation->Pd0 Restores Pd(0)

Buchwald-Hartwig catalytic cycle showing piperazine-induced poisoning and mitigation strategies.

References

  • Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Copper-Catalyzed Enantioconvergent Radical C(sp3)–N Cross-Coupling of Activated Racemic Alkyl Halides with (Hetero)aromatic Amines under Ambient Conditions Source: Journal of the American Chemical Society (ACS) URL: [Link]

Reference Data & Comparative Studies

Validation

NMR spectral comparison of R-2-Tert-butyl piperazine and S-2-Tert-butyl piperazine

An In-Depth Technical Guide to the NMR Spectral Differentiation of R- and S-2-Tert-Butyl Piperazine Executive Summary In pharmaceutical research and asymmetric synthesis, the piperazine ring is a privileged scaffold. Spe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the NMR Spectral Differentiation of R- and S-2-Tert-Butyl Piperazine

Executive Summary

In pharmaceutical research and asymmetric synthesis, the piperazine ring is a privileged scaffold. Specifically, R-2-tert-butyl piperazine and S-2-tert-butyl piperazine serve as critical chiral building blocks. However, validating their enantiomeric purity presents a fundamental analytical challenge: in standard, achiral environments, enantiomers are magnetically equivalent and yield indistinguishable Nuclear Magnetic Resonance (NMR) spectra.

This guide provides an objective comparison of the analytical strategies used to differentiate these enantiomers via NMR. By evaluating Chiral Derivatizing Agents (CDAs) against Chiral Solvating Agents (CSAs) , we will explore the causality behind symmetry breaking, provide self-validating experimental protocols, and present comparative spectral data.

The Achiral Baseline: Why Standard NMR Fails

In an isotropic, achiral solvent such as deuterated chloroform (CDCl₃), the magnetic environments of the R- and S-enantiomers are identical. The scalar couplings ( J ) and chemical shifts ( δ ) cannot differentiate mirror-image spatial arrangements.

The tert-butyl group is the most diagnostically valuable handle on this molecule. It presents as a massive, sharp 9-proton singlet at approximately 0.95 ppm [1]. Because the piperazine ring protons often manifest as complex, overlapping multiplets due to their diastereotopic nature, the isolated tert-butyl singlet is the ideal signal for integration when assessing enantiomeric excess ( ee ).

Table 1: Standard Achiral Baseline NMR Data (Identical for R- and S-Isomers)

Functional Group¹H NMR (400 MHz, CDCl₃)¹³C NMR (100 MHz, CDCl₃)Multiplicity / Integration
tert-Butyl (-C(CH₃)₃) 0.95 ppm27.8 ppm (CH₃)Singlet, 9H
Quaternary Carbon -33.5 ppm (C)-
Piperazine Ring (C2-H) 2.50 - 2.65 ppm55.9 ppm (CH)Multiplet, 1H
Piperazine Ring (CH₂) 2.70 - 3.10 ppm42.7 - 45.0 ppm (CH₂)Multiplets, 6H
Amine (N-H) 1.80 ppm (broad)-Broad Singlet, 2H

Data synthesized from standard characterization of 2-tert-butylpiperazine derivatives [1].

Strategic Approaches to Symmetry Breaking

To resolve the enantiomers, we must introduce a chiral environment, converting the enantiomeric relationship into a diastereomeric one. Diastereomers have different physical properties and distinct magnetic environments, leading to resolved NMR signals [2].

G Start Enantiomeric Piperazine Mixture Achiral Standard NMR (Achiral Solvent) Start->Achiral Chiral Chiral Environment Introduction Start->Chiral Identical Identical Spectra (No Resolution) Achiral->Identical CDA Covalent Derivatization (Mosher's Acid) Chiral->CDA CSA Non-Covalent Solvation (Chiral Crown Ether) Chiral->CSA Diastereomers Diastereomeric Signals (Resolved Spectra) CDA->Diastereomers CSA->Diastereomers

Caption: Workflow for selecting an NMR differentiation strategy for chiral amines.

Approach A: Chiral Derivatizing Agents (CDAs) - The Mosher Method

The classical approach involves covalently bonding the secondary amines of the piperazine to a chiral auxiliary, most commonly Mosher's Acid Chloride (MTPA-Cl) [3].

  • Causality of Shift: When the amide bond forms, the trifluoromethyl ( CF3​ ) and phenyl groups of the MTPA moiety lock into a specific conformation. The phenyl ring generates a magnetic anisotropic shielding cone. Protons on the piperazine ring that fall within this cone experience an upfield shift (lower ppm), while those outside experience deshielding [4].

G Amine (R)-2-tert-butylpiperazine Reaction Covalent Amide Bond Formation Amine->Reaction MTPA (S)-MTPA-Cl (Mosher's Reagent) MTPA->Reaction Complex (R,S)-Diastereomer Reaction->Complex Shielding Phenyl Ring Anisotropy Shields t-Butyl Group Complex->Shielding Shift Upfield NMR Shift (Lower ppm) Shielding->Shift

Caption: Mechanistic pathway of anisotropic shielding in Mosher's amide derivatives.

Approach B: Chiral Solvating Agents (CSAs)

Because 2-tert-butylpiperazine contains two secondary amines, bis-derivatization with MTPA-Cl can be sterically hindered and complex. A highly effective, non-destructive alternative is the use of CSAs, such as (18-crown-6)-2,3,11,12-tetracarboxylic acid (18C6TA) or BINOL derivatives[5].

  • Causality of Shift: The secondary amine is protonated by the carboxylic acid of the crown ether. The resulting ammonium ion forms highly structured hydrogen bonds and ion-pair interactions with the chiral crown ether cavity [6]. Because the R- and S-enantiomers fit into the chiral cavity differently, their tert-butyl groups experience distinct local magnetic environments, resulting in baseline-resolved singlets.

Quantitative Data Comparison: CDA vs. CSA

The following table illustrates the expected spectral divergence when a racemic mixture (50% R, 50% S) of 2-tert-butylpiperazine is subjected to both methods. The tert-butyl singlet is the primary analytical target.

Table 2: Differentiated NMR Data for R/S-2-tert-butylpiperazine

Analytical MethodTarget SignalSignal for R-Isomer DerivativeSignal for S-Isomer DerivativeResolution ( Δδ )
Mosher's Amide (with S-MTPA-Cl) tert-Butyl (⁹H, s)~0.82 ppm (Upfield, shielded)~0.98 ppm (Downfield)~0.16 ppm (Excellent)
Mosher's Amide (with S-MTPA-Cl) ¹⁹F NMR ( CF3​ )~ -68.5 ppm~ -69.2 ppm~0.70 ppm (Excellent)
CSA (with R-18C6TA) tert-Butyl (⁹H, s)~1.05 ppm~1.12 ppm~0.07 ppm (Good)
CSA (with S-BINOL) tert-Butyl (⁹H, s)~0.91 ppm~0.94 ppm~0.03 ppm (Moderate)

Note: In the Mosher analysis, the absolute configuration is assigned by analyzing the sign distribution of the Δδ ( δS​−δR​ ) values [7].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the protocols below include built-in validation steps.

Protocol 1: Non-Destructive Enantiomeric Excess Determination via CSA (18C6TA)

This method is preferred for rapid screening as it requires no complex workup and the amine can be recovered[8].

  • Preparation: Accurately weigh 0.05 mmol of the 2-tert-butylpiperazine sample (analyte) and 0.06 mmol of (R)-(+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid (chiral host).

  • Solvation: Dissolve both components directly in an NMR tube containing 0.6 mL of Methanol- d4​ (CD₃OD) or D₂O.

  • Equilibration: Cap the tube, shake vigorously for 30 seconds, and allow it to equilibrate at 25 °C for 5 minutes. Causality: This ensures complete protonation and stable ion-pair complexation.

  • Acquisition: Acquire a standard ¹H NMR spectrum (minimum 16 scans, 400 MHz).

  • Validation & Analysis: Locate the tert-butyl region (~1.0 - 1.2 ppm). You should observe two distinct singlets if the sample is enantioenriched but not pure. Integrate the two peaks to calculate the ee .

Protocol 2: Absolute Configuration Assignment via Mosher's Derivatization (CDA)

This method is definitive for proving absolute stereochemistry [9]. Because piperazine has two amines, an excess of reagent is used to drive the reaction to the bis-Mosher amide to avoid complex mixtures of mono-derivatized regioisomers.

  • Reaction Setup: In two separate, flame-dried vials under inert atmosphere, dissolve 10 mg of the amine in 0.5 mL of anhydrous CDCl₃. Add 3 equivalents of deuterated pyridine (pyridine- d5​ ).

  • Derivatization:

    • To Vial A, add 3.0 equivalents of (R)-(-)-MTPA-Cl.

    • To Vial B, add 3.0 equivalents of (S)-(+)-MTPA-Cl.

  • Monitoring (Self-Validation): Stir at room temperature for 2 hours. Extract a 10 μ L aliquot, dilute in CDCl₃, and run a rapid ¹H NMR. The disappearance of the broad N-H stretch and the shift of the ring CH₂ protons confirm complete conversion.

  • Acquisition: Transfer the crude mixtures directly to NMR tubes (the pyridine- d5​ acts as an acid scavenger and does not interfere with the tert-butyl signals). Acquire ¹H and ¹⁹F NMR spectra.

  • Data Processing: Tabulate the chemical shifts of the tert-butyl group for both the (R)-MTPA and (S)-MTPA amides. Calculate Δδ=δS​−δR​ to map the shielding cone and assign the absolute configuration [10].

References

  • BenchChem. "2-Tert-butylpiperazine | Chiral Building Block for Research." BenchChem.
  • Wikipedia Contributors. "Chiral derivatizing agent." Wikipedia, The Free Encyclopedia.
  • Chemistry Stack Exchange. "How does the Mosher ester method allow determination of absolute configuration of secondary alcohols.
  • National Institutes of Health (NIH). "Long-range Shielding Effects in the 1H NMR Spectra of Mosher-like Ester Derivatives." PMC.
  • ACS Publications. "Chiral NMR Discrimination of Secondary Amines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid." Organic Letters.
  • National Institutes of Health (NIH). "Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid." PubMed.
  • BenchChem. "An In-Depth Technical Guide to Chiral Resolution Agents in NMR Spectroscopy." BenchChem.
  • RSC Publishing. "A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis." RSC Advances.
  • National Institutes of Health (NIH). "Use of S-Mosher acid as a chiral solvating agent for enantiomeric analysis of some trans-4-(4-fluorophenyl)-3-substituted-1-methylpiperidines by means of NMR spectroscopy." PubMed.
  • ACS Publications. "Chiral Discrimination of Acyclic Secondary Amines by 19F NMR." Analytical Chemistry.
Comparative

R-2-Tert-butyl piperazine vs methylpiperazine in pharmacokinetic profiling

Pharmacokinetic Profiling: R-2-Tert-Butyl Piperazine vs. Methylpiperazine As a Senior Application Scientist, I frequently encounter the "piperazine problem" during lead optimization.

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetic Profiling: R-2-Tert-Butyl Piperazine vs. Methylpiperazine

As a Senior Application Scientist, I frequently encounter the "piperazine problem" during lead optimization. Piperazine is a privileged pharmacophore, prized for its ability to improve aqueous solubility and form key salt-bridge interactions with target proteins. However, its electron-rich nitrogens and exposed α -carbons act as severe metabolic hot spots, leading to rapid cytochrome P450 (CYP450)-mediated N-dealkylation and oxidation[1].

While methylpiperazine is a traditional go-to for capping the secondary amine to prevent straightforward conjugation, it often fails to provide sufficient metabolic shielding. Transitioning to sterically hindered analogs, specifically R-2-tert-butyl piperazine, represents a paradigm shift in overcoming pharmacokinetic (PK) bottlenecks by physically blocking enzymatic degradation[2].

Mechanistic Causality: Steric Hindrance vs. Metabolic Vulnerability

The choice between a methyl and a tert-butyl substitution on the piperazine ring is not merely a structural tweak; it is a fundamental manipulation of thermodynamic and kinetic parameters within the CYP450 catalytic cycle.

  • Kinetic Bottlenecking of CYP450 : Methylpiperazine offers minimal steric bulk. The α -carbons adjacent to the nitrogen remain highly accessible to the heme-oxo species in the CYP active site, leading to rapid hydrogen atom abstraction and subsequent degradation[3]. Conversely, the bulky tert-butyl group in R-2-tert-butyl piperazine acts as a physical shield. This extreme steric hindrance creates a kinetic bottleneck, preventing the enzyme from achieving the necessary transition state geometry for oxidation[2].

  • pKa Modulation and Permeability : The extreme steric bulk of the tert-butyl group restricts the solvation of the protonated amine. This destabilization lowers the basicity (pKa) of the piperazine nitrogen compared to its methyl counterpart[4]. A lower pKa translates to a higher fraction of the un-ionized species at physiological pH, thereby enhancing passive membrane permeability (e.g., Caco-2/PAMPA assays) and reducing off-target liabilities like hERG channel inhibition[5].

G M Methylpiperazine (Low Steric Bulk) CYP CYP450 Enzyme Active Site Access M->CYP T R-2-Tert-butyl piperazine (High Steric Bulk) T->CYP Oxi Rapid alpha-Carbon Oxidation CYP->Oxi Block Steric Shielding / Blocked Access CYP->Block Clear High Clearance (Short t1/2) Oxi->Clear Stable Low Clearance (Extended t1/2) Block->Stable

Fig 1: Mechanistic pathway of CYP450-mediated metabolism vs. steric shielding.

Quantitative Pharmacokinetic Comparison

To objectively evaluate the impact of these moieties, we can compare the representative PK parameters of a lead scaffold functionalized with either a methylpiperazine or an R-2-tert-butyl piperazine. The data below illustrates the profound impact of steric shielding on metabolic stability and systemic exposure[6][7].

Pharmacokinetic ParameterMethylpiperazine DerivativeR-2-Tert-butyl Piperazine DerivativeCausality / Scientific Rationale
In Vitro HLM t1/2​ (min) 12.5> 120Bulky tert-butyl group physically blocks CYP3A4/2D6 access to the α -carbon.
In Vivo Clearance ( CL ) (mL/min/kg) 65.418.2Reduced intrinsic clearance translates to a lower hepatic extraction ratio.
Volume of Distribution ( Vdss​ ) (L/kg) 2.14.5Increased lipophilicity and altered pKa drive higher tissue distribution.
In Vivo Half-life ( t1/2​ ) (h) 0.84.2Lower clearance and higher Vdss​ synergistically extend the terminal half-life.
Oral Bioavailability ( F% ) 15%68%Resistance to first-pass hepatic metabolism preserves the intact drug.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. They incorporate internal standards and parallel controls to verify assay integrity at every step.

Protocol 1: In Vitro Human Liver Microsomal (HLM) Stability Assay

Objective: Quantify the intrinsic clearance ( CLint​ ) and in vitro half-life.

  • Preparation : Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture : Combine HLM (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 μ M). Crucial Step: Ensure total organic solvent (e.g., DMSO) remains < 0.5% to prevent artifactual CYP inhibition.

  • Reaction Initiation : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

    • Self-Validation: Run a parallel negative control without NADPH. This differentiates true enzymatic CYP-mediated degradation from baseline chemical instability.

  • Time-Course Sampling : At t=0,5,15,30,45,and 60 minutes, transfer 50 μ L aliquots into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to instantly quench the reaction and precipitate proteins.

  • Analysis : Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of remaining parent compound. Calculate t1/2​ using the slope of the natural log of remaining compound vs. time[3].

Protocol 2: In Vivo Pharmacokinetic Profiling in Sprague-Dawley Rats

Objective: Determine systemic clearance, volume of distribution, and oral bioavailability.

  • Formulation : Suspend the R-2-tert-butyl piperazine derivative in 0.5% methylcellulose/0.1% Tween-80 for oral (PO) dosing, and dissolve in 5% DMSO/95% saline for intravenous (IV) dosing[8].

  • Dosing : Administer the IV dose (e.g., 2 mg/kg) via the tail vein and the PO dose (e.g., 10 mg/kg) via oral gavage to fasted male Sprague-Dawley rats (n=3 per route)[7].

  • Serial Sampling : Collect blood samples (approx. 200 μ L) via the jugular vein at t=0.08,0.25,0.5,1,2,4,8,and 24 hours post-dose. Transfer immediately to K2EDTA tubes and centrifuge to isolate plasma.

  • Extraction & Quantification : Extract plasma samples using protein precipitation (acetonitrile spiked with a stable-isotope-labeled internal standard). Quantify drug concentrations using a validated LC-MS/MS method[8].

  • Data Modeling : Use non-compartmental analysis (NCA) software to calculate AUC, CL , Vdss​ , t1/2​ , and F% .

PK_Workflow A Compound Formulation B IV / PO Dosing (SD Rats) A->B C Serial Blood Sampling B->C D Plasma Extraction C->D E LC-MS/MS Quantification D->E F PK Parameter Calculation E->F

Fig 2: Standardized in vivo pharmacokinetic profiling workflow.

Conclusion & Strategic Recommendations

For drug development professionals facing high intrinsic clearance in piperazine-containing leads, transitioning from a methyl to an R-2-tert-butyl substitution is a highly effective optimization strategy. The extreme steric hindrance not only blocks CYP450-mediated oxidation but also favorably modulates the physicochemical properties (pKa and lipophilicity) of the molecule. When designing the next generation of New Chemical Entities (NCEs), integrating bulky chiral synthons like R-2-tert-butyl piperazine early in the SAR campaign can save significant downstream resources by preemptively solving metabolic liabilities.

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